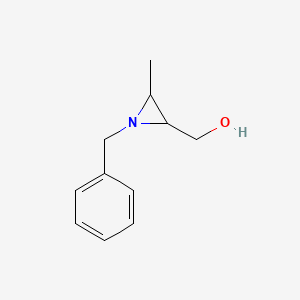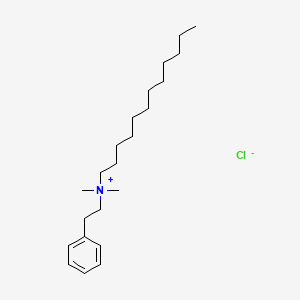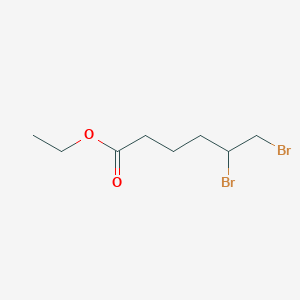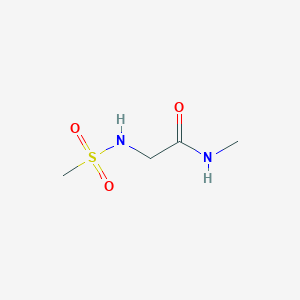![molecular formula C15H14O2 B14352626 3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol CAS No. 92891-89-9](/img/structure/B14352626.png)
3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is an organic compound characterized by a biphenyl structure with hydroxyl groups at the 2 and 5 positions and a prop-2-en-1-yl group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of biphenyl-4-carbaldehyde with an appropriate prop-2-en-1-yl precursor in the presence of a base such as potassium hydroxide in an ethanol solution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species and the activation of inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(Biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: Similar in structure but with a bromophenyl group instead of hydroxyl groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: Contains dichlorophenyl and methoxyphenyl groups.
Uniqueness
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other biphenyl derivatives.
Properties
CAS No. |
92891-89-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3-prop-2-enylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C15H14O2/c1-2-4-11-5-3-6-12(9-11)14-10-13(16)7-8-15(14)17/h2-3,5-10,16-17H,1,4H2 |
InChI Key |
DRDRQMQKXMYSHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)





![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)


![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)

![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
